molecular formula C18H22N2O4S B14165907 N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide CAS No. 491844-58-7

N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide

Cat. No.: B14165907
CAS No.: 491844-58-7
M. Wt: 362.4 g/mol
InChI Key: YYZHXCBWDKPTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes aromatic rings, a methoxy group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide typically involves multiple steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Introduction of the Aromatic Rings: The aromatic rings can be introduced through electrophilic aromatic substitution reactions.

    Addition of the Methoxy Group: The methoxy group can be added via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Incorporation of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-2-[(3-hydroxyphenyl)(methylsulfonyl)amino]acetamide
  • N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(ethylsulfonyl)amino]acetamide

Uniqueness

N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties. These properties might make it particularly useful in certain applications, such as in the development of new pharmaceuticals or advanced materials.

Properties

CAS No.

491844-58-7

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H22N2O4S/c1-13-8-9-17(14(2)10-13)19-18(21)12-20(25(4,22)23)15-6-5-7-16(11-15)24-3/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

YYZHXCBWDKPTIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.